
(4-Fluoro-6-(pyrazin-2-yl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-6-(pyrazin-2-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that contains a pyridine ring substituted with a fluorine atom and a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-(pyrazin-2-yl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-6-(pyrazin-2-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The fluorine atom and the boronic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
(4-Fluoro-6-(pyrazin-2-yl)pyridin-3-yl)boronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-Fluoro-6-(pyrazin-2-yl)pyridin-3-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the electron-withdrawing fluorine atom, which stabilizes the intermediate species and enhances the reaction efficiency .
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridinylboronic acid: Similar in structure but lacks the fluorine and pyrazine substituents.
3-Pyridinylboronic acid: Contains a pyridine ring but differs in the position of the boronic acid group.
4-Fluoropyridin-3-yl Boronic Acid: Similar structure but without the pyrazine ring.
Uniqueness
(4-Fluoro-6-(pyrazin-2-yl)pyridin-3-yl)boronic acid is unique due to the presence of both a fluorine atom and a pyrazine ring, which confer distinct electronic properties and reactivity. These features make it particularly useful in the synthesis of complex organic molecules and biologically active compounds .
Propiedades
Fórmula molecular |
C9H7BFN3O2 |
|---|---|
Peso molecular |
218.98 g/mol |
Nombre IUPAC |
(4-fluoro-6-pyrazin-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BFN3O2/c11-7-3-8(9-5-12-1-2-13-9)14-4-6(7)10(15)16/h1-5,15-16H |
Clave InChI |
YLPGVCFREQYFBJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1F)C2=NC=CN=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


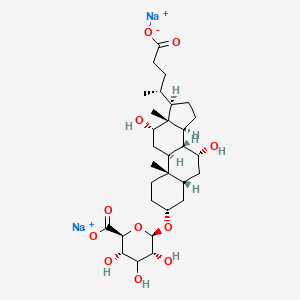
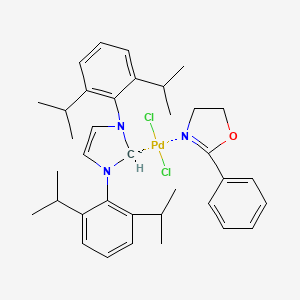

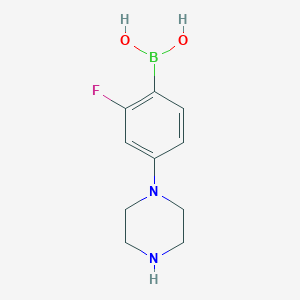
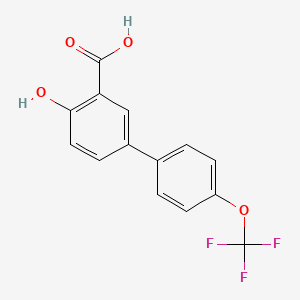

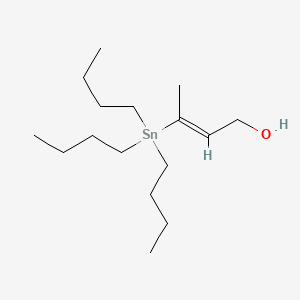
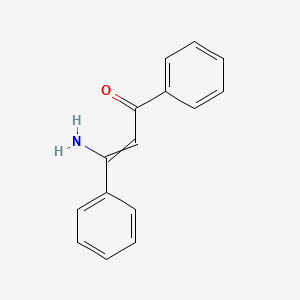

![Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B14086822.png)
![2-(3-Hydroxypropyl)-5,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086823.png)
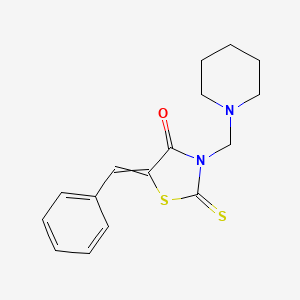
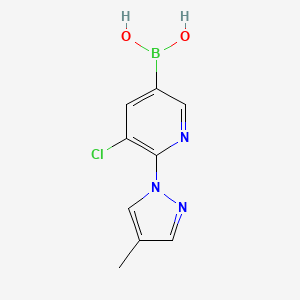
![1-[4-(Hexyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086837.png)
